2,6-Dichloro-4-cyclopropylpyridine
Description
2,6-Dichloro-4-cyclopropylpyridine is a halogenated pyridine derivative characterized by chlorine substituents at the 2- and 6-positions and a cyclopropyl group at the 4-position of the pyridine ring. The cyclopropyl group may confer unique steric and electronic properties, influencing reactivity and molecular interactions.
Properties
Molecular Formula |
C8H7Cl2N |
|---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
2,6-dichloro-4-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Cl2N/c9-7-3-6(5-1-2-5)4-8(10)11-7/h3-5H,1-2H2 |
InChI Key |
MREYJQUGBMOFEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2,6-Dichloro-4-(4-propylphenyl)pyridine (CAS 1782555-44-5)
- Molecular Formula : C₁₄H₁₃Cl₂N
- Molecular Weight : 266.17 g/mol
- Key Differences: The 4-propylphenyl substituent introduces bulkier aromaticity compared to the cyclopropyl group in the target compound. Increased molecular weight (266.17 vs. ~207.07 for 2,6-Dichloro-4-cyclopropylpyridine, estimated based on formula C₈H₆Cl₂N).
6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9)
- Molecular Formula : C₄H₃ClN₂O
- Molecular Weight : 130.53 g/mol
- Key Differences: Pyrimidine vs. pyridine ring: Pyrimidines have two nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity. Hydroxyl group at position 4 increases polarity, contrasting with the cyclopropyl group’s nonpolar character. This difference may influence solubility and reactivity in synthetic pathways .
Functional Group Variations in Related Compounds
The evidence lists additional compounds (e.g., sulfanyl, trifluoromethyl, and acetamide derivatives) that highlight broader trends:
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Properties : Chlorine atoms at the 2- and 6-positions deactivate the pyridine ring, directing electrophilic substitution to the 4-position. This contrasts with hydroxyl or sulfanyl groups, which may activate adjacent positions .
- Synthetic Utility : The absence of polar functional groups in the target compound suggests utility in hydrophobic environments, such as lipid membrane penetration in agrochemicals.
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